molecular formula C11H19NS B13971871 (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol

(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol

Cat. No.: B13971871
M. Wt: 197.34 g/mol
InChI Key: WCNSZTACBIXOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol is a chemical compound characterized by its unique spirocyclic structure. This compound features a cyclopropyl group attached to a spiro[3.4]octane ring system, which is further connected to a methanethiol group. The presence of the azaspiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multi-step organic synthesis techniques. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and methanethiol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its spirocyclic structure may also impart specific biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
  • (6-Isopropyl-6-azaspiro[3.4]oct-2-yl)methanethiol
  • 6-azaspiro[3.4]octan-2-ylmethanol

Uniqueness

Compared to similar compounds, (6-Cyclopropyl-6-azaspiro[34]octan-2-yl)methanethiol stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

(6-cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol

InChI

InChI=1S/C11H19NS/c13-7-9-5-11(6-9)3-4-12(8-11)10-1-2-10/h9-10,13H,1-8H2

InChI Key

WCNSZTACBIXOCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CC(C3)CS

Origin of Product

United States

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